molecular formula C14H19NO2 B13032815 (6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol

(6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol

Cat. No.: B13032815
M. Wt: 233.31 g/mol
InChI Key: VYGROBJPFWJQNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Benzyl-2-oxa-6-azaspiro[34]octan-8-YL)methanol is a chemical compound with the molecular formula C14H19NO2 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol typically involves the reaction of benzylamine with an appropriate oxirane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening of the oxirane and subsequent formation of the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group, forming a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketone derivatives, while reduction could produce various alcohol derivatives.

Scientific Research Applications

(6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (7-Benzyl-2-oxa-7-azaspiro[3.4]octan-5-yl)methanol
  • 8-oxa-2-azaspiro[4.5]decane

Uniqueness

(6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol is unique due to its specific spiro structure, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable in various research applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

(7-benzyl-2-oxa-7-azaspiro[3.4]octan-5-yl)methanol

InChI

InChI=1S/C14H19NO2/c16-8-13-7-15(9-14(13)10-17-11-14)6-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2

InChI Key

VYGROBJPFWJQNH-UHFFFAOYSA-N

Canonical SMILES

C1C(C2(CN1CC3=CC=CC=C3)COC2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.